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E3 ligase Ligand 31

PROTAC Design Molecular Weight Optimization CRBN Ligand Space

PROTAC development requires precise CRBN ligand functionalization. Unmodified IMiDs necessitate multi-step derivatization, delaying SAR exploration. E3 ligase Ligand 31 (CAS 2357114-13-5) solves this with an integrated aldehyde group for direct linker attachment. - Pre-functionalized warhead: Enables one-step reductive amination with amine-containing linkers - Essential for replicating PTOTAC HSD17B13 degrader 1 synthesis - Ideal for parallel PROTAC library construction vs. pomalidomide derivatization - MW 315.32 Da, C16H17N3O4

Molecular Formula C16H17N3O4
Molecular Weight 315.32 g/mol
Cat. No. B15542829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 ligase Ligand 31
Molecular FormulaC16H17N3O4
Molecular Weight315.32 g/mol
Structural Identifiers
InChIInChI=1S/C16H17N3O4/c1-18-13-9-10(3-2-8-20)4-5-11(13)19(16(18)23)12-6-7-14(21)17-15(12)22/h4-5,8-9,12H,2-3,6-7H2,1H3,(H,17,21,22)
InChIKeyUYVBGHGSFKJFOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E3 Ligase Ligand 31 for HSD17B13 PROTAC Design


E3 ligase Ligand 31 (CAS 2357114-13-5) is a synthetic cereblon (CRBN) E3 ubiquitin ligase recruiter designed for PROTAC (Proteolysis Targeting Chimera) development . Characterized by its C16H17N3O4 formula (MW 315.32 Da), this compound is distinguished from classic immunomodulatory imide drugs (IMiDs) by an integrated aldehyde functional group, which provides a simple synthetic handle for modular linker attachment. It is the designated CRBN-binding warhead in PTOTAC HSD17B13 degrader 1, a PROTAC specifically targeting 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13) .

Why E3 Ligase Ligand 31 Cannot Be Substituted


Generic substitution of E3 ligase Ligand 31 with classic CRBN ligands such as thalidomide or pomalidomide is scientifically unjustifiable for PROTAC construction. Unlike these early-generation IMiDs, E3 ligase Ligand 31 incorporates a pre-installed aldehyde moiety that enables direct, high-yielding linker conjugation via reductive amination, minimizing the need for scaffold re-engineering . This structural pre-functionalization is critical for the de novo synthesis of PTOTAC HSD17B13 degrader 1; replacing the CRBN warhead with a different ligand necessitates a complete re-optimization of the entire degrader's ternary complex formation and degradation efficiency. Furthermore, the built-in linker attachment point avoids the risk of neo-substrate degradation activity associated with unmodified IMiDs [1].

E3 Ligase Ligand 31 vs. Other CRBN Binders


Molecular Weight and Drug-Like Balance

E3 ligase Ligand 31 occupies a favorable middle-ground in molecular weight (315.32 Da) compared to the very small but less synthetically versatile E3 ligase Ligand PG (189.21 Da) and larger, more complex published benzamide-type 'next-generation' CRBN binders. This provides a balanced starting point for PROTAC development, offering more functional group density than the minimal PG scaffold without approaching the increased lipophilicity that often complicates the profiles of third-generation, high-molecular-weight ligands [1]. This balance in physicochemical space is crucial for maintaining a drug-like profile when conjugated to a target-recruiting warhead and linker [1].

PROTAC Design Molecular Weight Optimization CRBN Ligand Space

Pre-Installed Aldehyde for Efficient Conjugation

E3 ligase Ligand 31 is structurally defined by an aldehyde functional group (O=CCCC-), confirmed by SMILES analysis [1]. This contrasts with thalidomide, lenalidomide, and pomalidomide, which lack such a reactive handle and require de novo functional group installation (e.g., hydroxylation, amination) for linker attachment. This pre-installed aldehyde enables direct linker ligation via simple and efficient reductive amination chemistry, bypassing the multi-step synthetic modifications and inherent yield losses associated with functionalizing the classic IMiD scaffolds [1].

PROTAC Synthesis Click Chemistry Aldehyde Functionalization

Proven in PTOTAC HSD17B13 Degrader

E3 ligase Ligand 31 is not a theoretical ligand; it serves as the designated E3-recruitment moiety in PTOTAC HSD17B13 degrader 1 (HY-159651), a functional PROTAC targeting 17β-HSD 13 . This specific application is documented by its indispensable role as the 'blue part' of the degrader, linked via the conjugate E3 Ligase Ligand-linker Conjugate 114 . This provides tangible proof of its efficacy in inducing degradation, a validation step absent for many other theoretical CRBN ligands whose activity is only predicted or measured in isolated binding assays.

HSD17B13 PROTAC Degrader Application-Specific Evidence

E3 Ligase Ligand 31 Application Scenarios


PTOTAC Degrader Synthesis & Target Validation

The primary scenario for procuring E3 ligase Ligand 31 is the synthesis of the complete PTOTAC HSD17B13 degrader 1 molecule. Its pre-installed aldehyde handle is directly compatible with the 'PROTAC Linker tert-Butyl 5-bromoisoindoline-2-carboxylate' for assembling the complete degrader . This makes it the only ligand of choice for any researcher aiming to replicate or build upon the published PTOTAC HSD17B13 degrader 1 results for 17β-HSD 13 target validation.

Parallel PROTAC Library Assembly

Due to the aldehyde tag, E3 ligase Ligand 31 is an ideal starting material for the parallel synthesis of small to medium-sized PROTAC libraries. Compared to using unfunctionalized pomalidomide, which requires multi-step derivatization, this ligand allows researchers to rapidly conjugate various linker-target ligand constructs via straightforward reductive amination, significantly accelerating the SAR exploration phase .

Differentiated CRBN Recruitment Profiling

For groups mapping E3 ligase selectivity, E3 ligase Ligand 31 serves as a chemically distinct CRBN ligand. Its molecular weight and functional group configuration differ from standard IMiDs (thalidomide, lenalidomide, pomalidomide), making it a crucial tool for profiling how variations in the E3-binding moiety impact differential neo-substrate degradation profiles, a well-documented pitfall in CRBN-based PROTAC design [1].

Technical Documentation Hub

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